N-Propionyl coenzyme a lithium salt
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Overview
Description
N-Propionyl coenzyme A lithium salt is a derivative of propionic acid and coenzyme A. It is an essential intermediate in various metabolic pathways, particularly in the catabolism of branched-chain amino acids such as isoleucine, valine, and methionine . This compound plays a crucial role in the methylaspartate cycle and is formed during the β-oxidation of odd-chain fatty acids .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Propionyl coenzyme A lithium salt can be synthesized through the reaction of propionic acid with coenzyme A in the presence of lithium ions. The reaction typically involves the activation of propionic acid to propionyl chloride, followed by its reaction with coenzyme A under basic conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of high-purity reagents and controlled reaction environments to minimize impurities and maximize product quality .
Chemical Reactions Analysis
Types of Reactions
N-Propionyl coenzyme A lithium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form propionyl-CoA derivatives.
Reduction: Reduction reactions can convert it into other coenzyme A derivatives.
Substitution: It can participate in substitution reactions to form different acyl-CoA compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include various acyl-CoA derivatives, which are crucial intermediates in metabolic pathways. These derivatives play significant roles in energy production and biosynthesis .
Scientific Research Applications
N-Propionyl coenzyme A lithium salt has numerous applications in scientific research:
Chemistry: It is used to study the specificity and kinetics of enzymes involved in coenzyme A metabolism.
Biology: It helps in understanding the metabolic pathways of branched-chain amino acids and fatty acids.
Medicine: Research on this compound aids in the study of metabolic disorders such as propionic acidemia.
Mechanism of Action
N-Propionyl coenzyme A lithium salt functions as an acyl group carrier, facilitating the transfer of acyl groups in metabolic reactions. It interacts with enzymes such as propionyl-CoA carboxylase, which catalyzes the conversion of propionyl-CoA to methylmalonyl-CoA . This conversion is crucial for the metabolism of odd-chain fatty acids and certain amino acids .
Comparison with Similar Compounds
Similar Compounds
- Acetyl coenzyme A lithium salt
- Butyryl coenzyme A lithium salt
- Malonyl coenzyme A lithium salt
- Succinyl coenzyme A sodium salt
- Methylmalonyl coenzyme A tetralithium salt hydrate
Uniqueness
N-Propionyl coenzyme A lithium salt is unique due to its specific role in the catabolism of branched-chain amino acids and its involvement in the methylaspartate cycle. Unlike other acyl-CoA derivatives, it is specifically formed during the β-oxidation of odd-chain fatty acids and plays a critical role in energy production and biosynthesis .
Properties
CAS No. |
108321-21-7 |
---|---|
Molecular Formula |
C24H40LiN7O17P3S |
Molecular Weight |
830.6 g/mol |
IUPAC Name |
lithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy-[3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-propanoylsulfanylethylamino)propyl]amino]butoxy]phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C24H40N7O17P3S.Li/c1-4-15(33)52-8-7-26-14(32)5-6-27-22(36)19(35)24(2,3)10-45-51(42,43)48-50(40,41)44-9-13-18(47-49(37,38)39)17(34)23(46-13)31-12-30-16-20(25)28-11-29-21(16)31;/h11-13,17-19,23,34-35H,4-10H2,1-3H3,(H,26,32)(H,27,36)(H,40,41)(H,42,43)(H2,25,28,29)(H2,37,38,39);/t13-,17-,18-,19+,23-;/m1./s1 |
InChI Key |
CXNLEKKSVXVZAF-IEQRABFGSA-N |
Isomeric SMILES |
[Li].CCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
SMILES |
[Li+].CCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O |
Canonical SMILES |
[Li].CCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Origin of Product |
United States |
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